BChE Inhibition vs. Benactyzine
Drofenine hydrochloride exhibits approximately 3.3-fold greater competitive inhibition of human serum butyrylcholinesterase (BChE) compared to benactyzine hydrochloride, a structurally related anticholinergic drug. In a direct kinetic analysis using butyrylthiocholine as the substrate, both compounds were confirmed to act as competitive inhibitors of BChE [1].
| Evidence Dimension | Competitive inhibition constant (Ki) for human serum butyrylcholinesterase |
|---|---|
| Target Compound Data | Ki = 0.003 ± 0.000 mM |
| Comparator Or Baseline | Benactyzine hydrochloride: Ki = 0.010 ± 0.001 mM |
| Quantified Difference | 3.33-fold lower Ki (higher potency) for drofenine |
| Conditions | Human serum BChE; butyrylthiocholine substrate; pH not specified; Ki calculated using Systat (version 5.03, 1991) nonlinear regression analysis |
Why This Matters
For assays requiring BChE inhibition, selecting drofenine over benactyzine yields a 3.3-fold potency advantage, enabling lower working concentrations and potentially reducing off-target effects at equivalent target engagement.
- [1] Bodur E, Cokugras AN, Tezcan EF. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase. Arch Biochem Biophys. 2001 Feb 1;386(1):25-29. View Source
